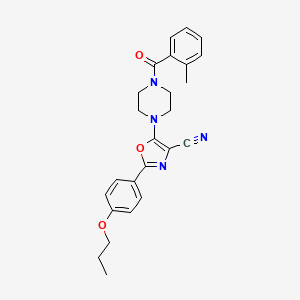![molecular formula C16H17NO5S B2951840 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034566-17-9](/img/structure/B2951840.png)
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, commonly known as HET0016, is a small molecule inhibitor that has been widely used in the field of scientific research for its potential therapeutic applications. HET0016 is a selective inhibitor of 20-HETE synthesis, which is an important signaling molecule in the body that regulates vascular tone, inflammation, and angiogenesis.
Mechanism of Action
HET0016 is a selective inhibitor of 20-HETE synthesis, which is catalyzed by the cytochrome P450 (CYP) enzyme system. HET0016 binds to the active site of CYP4A and CYP4F isoforms, which are responsible for the synthesis of 20-HETE. By inhibiting the synthesis of 20-HETE, HET0016 reduces vasoconstriction, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
HET0016 has been shown to have several biochemical and physiological effects, including the inhibition of 20-HETE synthesis, reduction of oxidative stress and inflammation, attenuation of hypertension, and improvement of renal function. HET0016 has also been shown to have anti-angiogenic effects, which makes it a potential therapeutic agent for cancer.
Advantages and Limitations for Lab Experiments
HET0016 has several advantages for lab experiments, including its specificity for the inhibition of 20-HETE synthesis, its low toxicity, and its ability to penetrate cell membranes. However, HET0016 has some limitations, such as its poor solubility in water and its short half-life, which requires frequent dosing.
Future Directions
There are several future directions for the use of HET0016 in scientific research. One potential application is the use of HET0016 as a therapeutic agent for cardiovascular and renal diseases, such as hypertension, renal injury, and inflammation. Another potential application is the use of HET0016 as an anti-angiogenic agent for cancer. Further research is needed to determine the optimal dosing and delivery methods for HET0016, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, HET0016 is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. HET0016 inhibits the synthesis of 20-HETE, which is an important signaling molecule in the body that regulates vascular tone, inflammation, and angiogenesis. HET0016 has several advantages for lab experiments, including its specificity and low toxicity, but also has some limitations, such as its poor solubility and short half-life. Further research is needed to determine the optimal use of HET0016 as a therapeutic agent for various diseases.
Synthesis Methods
HET0016 is synthesized by a series of chemical reactions that involve the condensation of 2-(2-hydroxyethoxy)ethylamine with 3-bromothiophene, followed by the cyclization of the resulting intermediate with 2,3-dihydrobenzo[d][1,3]dioxole-5-carboxylic acid. The final product is obtained by the reaction of the intermediate with acetic anhydride in the presence of a catalyst.
Scientific Research Applications
HET0016 has been extensively used in scientific research for its potential therapeutic applications, particularly in the field of cardiovascular and renal diseases. HET0016 has been shown to inhibit the synthesis of 20-HETE, which is a potent vasoconstrictor and pro-inflammatory mediator. Inhibition of 20-HETE synthesis has been linked to the attenuation of hypertension, renal injury, and inflammation.
properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c18-4-5-20-15(12-3-6-23-9-12)8-17-16(19)11-1-2-13-14(7-11)22-10-21-13/h1-3,6-7,9,15,18H,4-5,8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLOHFYSSUKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CSC=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methoxyphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2951757.png)
![7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid](/img/structure/B2951758.png)
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2951761.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2951762.png)
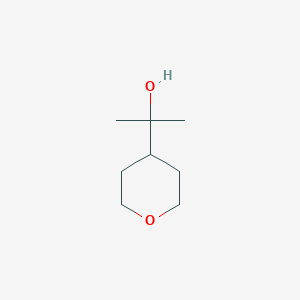
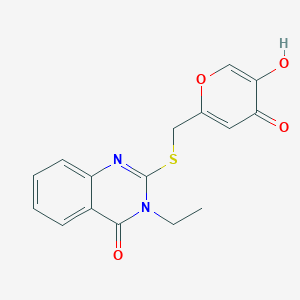


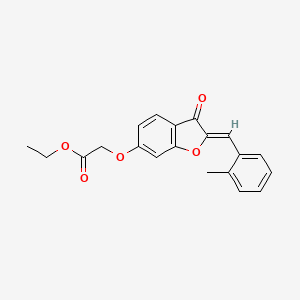
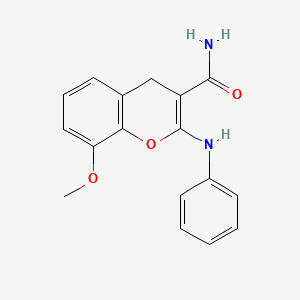

![N-(4-butylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2951774.png)
![1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2951776.png)
